molecular formula C19H17ClN2O3S B2562618 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 866895-07-0

3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2562618
CAS No.: 866895-07-0
M. Wt: 388.87
InChI Key: GKWHGPIWMRTZHC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a 4-chlorobenzenesulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 4-chlorobenzenesulfonyl Group: The quinoline intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzenesulfonyl group.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzenesulfonyl)quinoline: Lacks the morpholine ring, which may affect its biological activity.

    3-(benzenesulfonyl)-4-(morpholin-4-yl)quinoline: Lacks the chlorine atom, which may influence its reactivity and interactions.

Uniqueness

3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of the 4-chlorobenzenesulfonyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(23,24)18-13-21-17-4-2-1-3-16(17)19(18)22-9-11-25-12-10-22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHGPIWMRTZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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